molecular formula C23H34O5 B126028 trans-Latanoprost Acid CAS No. 903549-49-5

trans-Latanoprost Acid

Cat. No.: B126028
CAS No.: 903549-49-5
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-MIDWJBHHSA-N
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Description

trans-Latanoprost Acid: is a biologically active metabolite of Latanoprost, a prostaglandin F2 alpha analog. It is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The compound works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering intraocular pressure.

Scientific Research Applications

trans-Latanoprost Acid has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .

Biochemical Pathways

This compound affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .

Result of Action

The primary molecular effect of this compound is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying this compound can significantly impact its therapeutic effectiveness.

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

One future direction under clinical investigation is a dual pharmacophore PG‐FPA, where affinity at an additional PG receptor is rationally added. The hypothesis is that activation of the additional PG receptor can afford additional efficacy without increasing side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .

Industrial Production Methods: In industrial settings, the preparation of this compound involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .

Chemical Reactions Analysis

Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

    Latanoprostene Bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow.

    Travoprost: Another prostaglandin analog used to reduce intraocular pressure.

    Bimatoprost: A prostamide analog with similar applications in glaucoma treatment.

Uniqueness: trans-Latanoprost Acid is unique in its high selectivity for the prostaglandin F receptor, which contributes to its efficacy and safety profile. Unlike some other compounds, it has minimal systemic side effects and can be administered once daily .

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-MIDWJBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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